molecular formula C10H18O6 B154974 Bis(2-hydroxyethyl) adipate CAS No. 1700-12-5

Bis(2-hydroxyethyl) adipate

Cat. No.: B154974
CAS No.: 1700-12-5
M. Wt: 234.25 g/mol
InChI Key: RCZKTFHQZNLYAR-UHFFFAOYSA-N
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Description

Bis(2-hydroxyethyl) adipate is an organic compound with the molecular formula C10H18O6. It is an ester derived from the reaction between adipic acid and ethylene glycol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.

Mechanism of Action

Target of Action

Bis(2-hydroxyethyl) adipate is primarily used in the synthesis of polybutylene adipate (PBA) and polyethylene terephthalate (PET) prepolymers . The compound interacts with these prepolymers, affecting their crystalline structure, polymorphism, and hydrolysis degradation .

Mode of Action

The compound is incorporated into the prepolymers through a two-step melt polycondensation method . This process results in the formation of four sequences: butylene adipate (BA), ethylene adipate (EA), butylene terephthalate (BT), and ethylene terephthalate (ET) . The mean BA sequence length decreases markedly with increasing this compound molar ratio in the feed .

Biochemical Pathways

The incorporation of this compound into the prepolymers affects their thermal properties . It decreases the melting point and crystallinity of the prepolymers . Isothermal crystallization experiments show that an increase in this compound content decreases the crystallization rate at a constant degree of supercooling and the same crystal structure .

Result of Action

The introduction of this compound into the prepolymers leads to the formation of polymorphic crystals in tetrapolymers . Pure α-form crystals develop after annealing at 27 °C for one month in PBA . The same annealing conditions lead to the development of mixed α- and β-form crystals in copolyesters with up to 15 mol% this compound . This results in a decrease in the crystallinity and an increase in the β-form crystals . Consequently, there is an increase in the elongation at break and a decrease in the modulus of elasticity and yield strength of the samples .

Action Environment

The action of this compound is influenced by environmental factors such as temperature . For instance, the rate of hydrolysis degradation in an alkaline solution first increases, then decreases, and finally remains unchanged with increasing the amount of aromatic comonomer . This suggests that the compound’s action, efficacy, and stability are sensitive to changes in the environment.

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(2-hydroxyethyl) adipate is typically synthesized through the esterification of adipic acid with ethylene glycol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to remove water formed during the reaction. The reaction can be represented as follows:

HOOC-(CH2)4-COOH+2HO-CH2-CH2-OHHO-CH2-CH2-OOC-(CH2)4-COO-CH2-CH2-OH+2H2O\text{HOOC-(CH2)4-COOH} + 2 \text{HO-CH2-CH2-OH} \rightarrow \text{HO-CH2-CH2-OOC-(CH2)4-COO-CH2-CH2-OH} + 2 \text{H2O} HOOC-(CH2)4-COOH+2HO-CH2-CH2-OH→HO-CH2-CH2-OOC-(CH2)4-COO-CH2-CH2-OH+2H2O

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is conducted in a continuous reactor where adipic acid and ethylene glycol are fed in stoichiometric amounts. The reaction mixture is heated, and water is continuously removed to drive the reaction to completion. The product is then purified through distillation or crystallization.

Types of Reactions:

    Esterification: As mentioned, this compound is formed through esterification.

    Hydrolysis: This compound can undergo hydrolysis in the presence of water and an acid or base catalyst, reverting to adipic acid and ethylene glycol.

    Transesterification: this compound can participate in transesterification reactions with other alcohols to form different esters.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, water.

    Transesterification: Alcohols, catalysts such as sodium methoxide or sulfuric acid.

Major Products Formed:

    Hydrolysis: Adipic acid and ethylene glycol.

    Transesterification: Various esters depending on the alcohol used.

Scientific Research Applications

Bis(2-hydroxyethyl) adipate has a wide range of applications in scientific research:

    Chemistry: Used as a plasticizer in polymer chemistry to enhance the flexibility and durability of polymers.

    Biology: Employed in the synthesis of biodegradable polymers for biomedical applications.

    Medicine: Investigated for use in drug delivery systems due to its biocompatibility and biodegradability.

    Industry: Utilized in the production of lubricants, coatings, and adhesives.

Comparison with Similar Compounds

    Bis(2-ethylhexyl) adipate: Another ester of adipic acid, used as a plasticizer but with different physical properties due to its longer alkyl chains.

    Bis(2-hydroxyethyl) terephthalate: An ester of terephthalic acid, used in the production of polyesters.

Uniqueness: Bis(2-hydroxyethyl) adipate is unique due to its balance of hydrophilic and hydrophobic properties, making it suitable for a variety of applications in both aqueous and non-aqueous environments. Its biodegradability also makes it an attractive option for environmentally friendly applications.

Properties

IUPAC Name

bis(2-hydroxyethyl) hexanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O6/c11-5-7-15-9(13)3-1-2-4-10(14)16-8-6-12/h11-12H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCZKTFHQZNLYAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)OCCO)CC(=O)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

40021-83-8
Record name Poly(oxy-1,2-ethanediyl), α,α′-(1,6-dioxo-1,6-hexanediyl)bis[ω-hydroxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40021-83-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID10168781
Record name Bis(2-hydroxyethyl) adipate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1700-12-5
Record name 1,6-Bis(2-hydroxyethyl) hexanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1700-12-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(2-hydroxyethyl) adipate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001700125
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(2-hydroxyethyl) adipate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(2-hydroxyethyl) adipate
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Synthesis routes and methods I

Procedure details

Adipic acid (36.5g, 0.25 mole) and the catalyst of Example II (0.4g) in methyl isobutyl ketone (250 ml) were heated at 160° C and subsequently ethylene oxide (24.23g, 0.55 mole) was added; the temperature was kept at 160° C. After 60 minutes, the pressure dropped from 103 psi to 57 psi. After solvent evaporation, the crude product (60.4g) was distilled under vacuum; a light yellow material (35.0g) was obtained boiling at 202°-203° C at 1 mm pressure in 60.0% yield, having a refractive index of 1.4619 at 25° C. The infrared spectrum was consistent with that expected for the ester (3450 cm-1 (OH), 2970 cm-1 (CH2), 1730 cm-1 (C=O), and 1180 cm-1 (C-O)). Anal. Calcd. for C10H18O6 : C, 51.28; H, 7.69; O, 41.03, Found: C, 50.80; H, 7.76; Molecular weight by hydroxy number: Theory: 234. Found: 234.
Quantity
36.5 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
[Compound]
Name
catalyst
Quantity
0.4 g
Type
catalyst
Reaction Step One
Quantity
24.23 g
Type
reactant
Reaction Step Two
Yield
60%

Synthesis routes and methods II

Procedure details

A 1-liter glass flask equipped with a stirrer, thermometer, gas inlet, and distillation outlet was charged with 174.2 g (1.00 mole) of dimethyl adipate, 198.3 g (2.20 moles) of ethylene glycol, and a small amount of tetrabutyl titanate as a catalyst. The mixture in the flask was purged with nitrogen, heated to 190° C., and reacted at this temperature for 1 hour. As the reaction proceeded, bis(2-hydroxyethyl)adipate was produced with the distillation of methanol from the flask.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
174.2 g
Type
reactant
Reaction Step Two
Quantity
198.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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